molecular formula C14H21N3O6S B13117648 biotinyl-Asp-OH

biotinyl-Asp-OH

Cat. No.: B13117648
M. Wt: 359.40 g/mol
InChI Key: ZJZWINMBIPQDIR-PEFMBERDSA-N
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Description

Biotinyl-Asp-OH is a biotinylated derivative of aspartic acid. Biotinylation refers to the process of attaching biotin, a water-soluble B-vitamin, to proteins and other macromolecules. This compound is particularly useful in various biochemical and molecular biology applications due to the strong affinity between biotin and avidin/streptavidin proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

Biotinyl-Asp-OH can be synthesized using solid-phase peptide synthesis (SPPS). The process involves the use of Fmoc-PEG Biotin NovaTag™ resin, which allows for the incorporation of biotin at a precise location within a peptide chain . The Fmoc group is removed with 20% piperidine, and the peptide is assembled on the support using standard protocols. Cleavage from the resin using standard TFA cocktails affords the C-terminally labeled biotinylated peptide .

Industrial Production Methods

Industrial production of this compound typically involves automated synthesizers that follow the same SPPS protocols. The use of biotin-loaded resins ensures that biotin is an integral part of the linker, providing better solubility and binding properties .

Chemical Reactions Analysis

Types of Reactions

Biotinyl-Asp-OH primarily undergoes biotinylation reactions. These reactions involve the attachment of biotin to specific functional groups on proteins or peptides. Common reagents used in these reactions include Fmoc-Lys(biotin)-OH, Fmoc-Lys(biotinyl-e-aminocaproyl)-OH, and Fmoc-Glu(biotinyl-PEG)-OH .

Common Reagents and Conditions

    Fmoc-PEG Biotin NovaTag™ resin: Used for solid-phase peptide synthesis.

    20% Piperidine: Used for Fmoc group removal.

    TFA cocktails: Used for cleavage from the resin.

Major Products Formed

The major product formed from these reactions is the biotinylated peptide, which can be used in various biochemical assays and applications .

Mechanism of Action

The mechanism of action of biotinyl-Asp-OH involves the strong non-covalent interaction between biotin and avidin/streptavidin proteins. This interaction allows for the precise binding of biotinylated molecules to these proteins, facilitating their detection, purification, and manipulation in various experimental contexts .

Comparison with Similar Compounds

Properties

Molecular Formula

C14H21N3O6S

Molecular Weight

359.40 g/mol

IUPAC Name

(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]butanedioic acid

InChI

InChI=1S/C14H21N3O6S/c18-10(15-7(13(21)22)5-11(19)20)4-2-1-3-9-12-8(6-24-9)16-14(23)17-12/h7-9,12H,1-6H2,(H,15,18)(H,19,20)(H,21,22)(H2,16,17,23)/t7-,8-,9-,12-/m0/s1

InChI Key

ZJZWINMBIPQDIR-PEFMBERDSA-N

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)N2

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NC(CC(=O)O)C(=O)O)NC(=O)N2

Origin of Product

United States

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